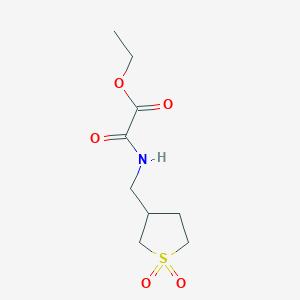
Ethyl 2,3-dicyanobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
EDCB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals, and as a catalyst in a variety of organic reactions. EDCB has also been used in the synthesis of a variety of organic compounds, including dyes, pigments, and surfactants. EDCB has also been used in the synthesis of polymers, such as polyurethanes and polyesters.
作用機序
The mechanism of action of EDCB is not fully understood. However, it is believed that EDCB acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex is believed to be responsible for the reactivity of EDCB. In addition, EDCB is believed to act as a nucleophile, which is capable of attacking electrophilic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDCB are not well understood. However, it is believed that EDCB may have some effect on the metabolism of certain drugs, as well as on the activity of certain enzymes. In addition, EDCB may have some effect on the absorption, distribution, and elimination of certain drugs.
実験室実験の利点と制限
The main advantage of using EDCB in laboratory experiments is its low cost and availability. EDCB is also very stable and can be stored at room temperature for long periods of time. The main limitation of using EDCB in laboratory experiments is its toxicity. EDCB is a highly toxic compound and should be handled with care.
将来の方向性
Future research on EDCB should focus on better understanding its biochemical and physiological effects. In particular, research should focus on understanding its effects on the metabolism of certain drugs, as well as on the activity of certain enzymes. Additionally, research should focus on developing better methods for synthesizing EDCB, as well as methods for more efficiently utilizing EDCB in laboratory experiments. Finally, research should focus on developing more efficient methods for disposing of EDCB, in order to minimize its environmental impact.
合成法
EDCB can be synthesized by the reaction of ethyl 2-cyano-2-pentenoate with sodium azide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, with the ethyl 2-cyano-2-pentenoate acting as the nucleophile and the sodium azide as the electrophile. The reaction is typically carried out in aqueous solution at room temperature, but can also be carried out in an organic solvent such as acetonitrile. The reaction is typically complete in a few hours.
Safety and Hazards
特性
IUPAC Name |
ethyl 2,3-dicyanobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUMBAZXHHCNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)




![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)

![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)
![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2975929.png)
